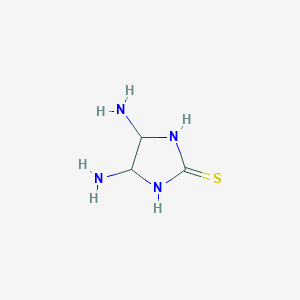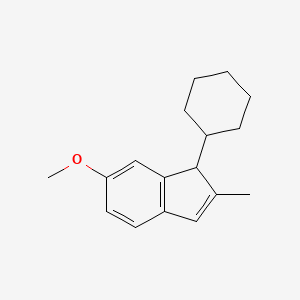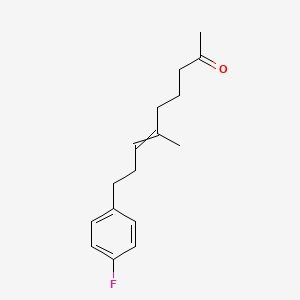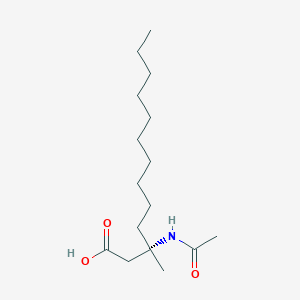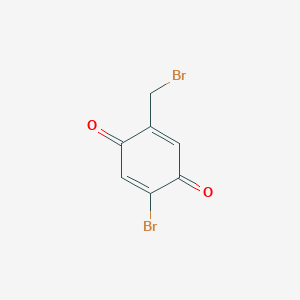
2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione typically involves the bromination of cyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. In biological systems, it can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or apoptosis. The compound’s bromine atoms also make it a good electrophile, allowing it to react with nucleophiles in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: The parent compound without bromine substitutions.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: A derivative with methoxy and hexyl groups.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another derivative with hydroxy and methoxy groups.
Uniqueness
2-Bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione is unique due to its dual bromine substitutions, which enhance its reactivity and potential applications. The presence of bromine atoms makes it a versatile intermediate for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties and applications.
Propriétés
Numéro CAS |
649746-16-7 |
|---|---|
Formule moléculaire |
C7H4Br2O2 |
Poids moléculaire |
279.91 g/mol |
Nom IUPAC |
2-bromo-5-(bromomethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H4Br2O2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 |
Clé InChI |
JAUIMFIXXSDHNA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C=C(C1=O)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


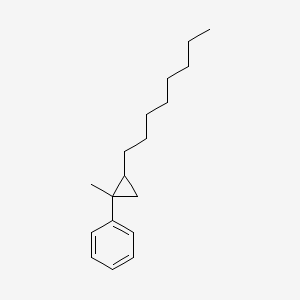
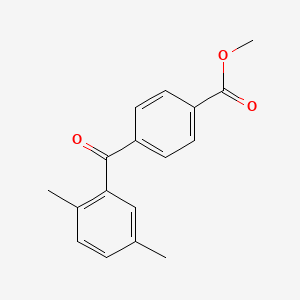
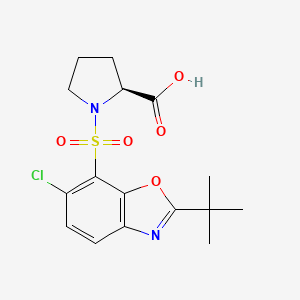

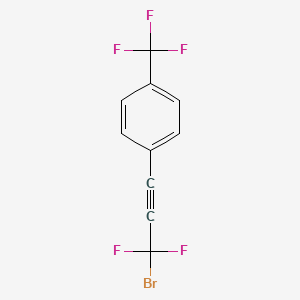
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
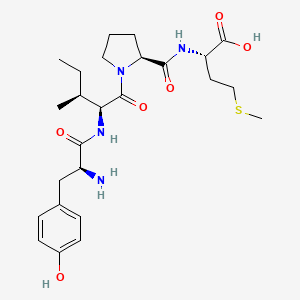
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)

